

Abemaciclib-d8 chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to Abemaciclib-d8

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Abemaciclib-d8**, a deuterated isotopologue of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Abemaciclib and the Role of Deuteration

Abemaciclib is an orally administered, selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] [3] Abemaciclib functions by blocking the phosphorylation of the retinoblastoma protein (Rb), which induces a G1 cell cycle arrest and inhibits cancer cell proliferation.[1][4]

Abemaciclib-d8 is the stable isotope-labeled, deuterated form of Abemaciclib.[5] In drug development, deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium—is a critical technique.[6] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[7] This increased bond strength, known as the kinetic isotope effect, can slow down metabolic processes at the site of deuteration, potentially improving a drug's pharmacokinetic profile.[8][9] However, the primary application of **Abemaciclib-d8** is not as a therapeutic agent itself, but as an ideal internal



standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10] Its near-identical chemical and physical properties to Abemaciclib, combined with a distinct mass, ensure accurate and precise quantification in complex biological matrices.

Chemical Structure and Properties

Abemaciclib-d8 is structurally identical to Abemaciclib, with the exception of eight hydrogen atoms being replaced by deuterium atoms.[11] This modification results in a corresponding increase in molecular weight.

Table 1: Physicochemical Properties of Abemaciclib and Abemaciclib-d8

Property	Abemaciclib	Abemaciclib-d8
Chemical Structure		☑alt text
		[11]
Molecular Formula	C27H32F2N8[3]	C ₂₇ H ₂₄ D ₈ F ₂ N ₈ [12]
Molecular Weight	506.59 g/mol [3]	514.64 g/mol [12]
CAS Number	1231929-97-7[12]	2088650-53-5[5]
Appearance	White to yellow powder[3]	White/off-white solid
Primary Application	CDK4/6 Inhibitor; Anticancer Agent[1]	Internal Standard for Bioanalysis[5][10]

Mechanism of Action: CDK4/6 Signaling Pathway

Abemaciclib targets the cyclin D-CDK4/6-Rb pathway, which is fundamental for cell cycle progression from the G1 (growth) phase to the S (synthesis) phase. In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation. Abemaciclib restores control by inhibiting CDK4 and CDK6.[13]

The process is as follows:



- Activation: Growth signals (e.g., from estrogen receptors) lead to the expression of Cyclin D.
 [14]
- Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.
- Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[13]
- Gene Transcription: Inactivated Rb releases the transcription factor E2F, which then initiates
 the transcription of genes required for a cell to enter the S phase and begin DNA replication.
 [14]
- Inhibition by Abemaciclib: Abemaciclib selectively binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby halting the cell cycle in the G1 phase and suppressing tumor growth.[1][14]

Caption: Abemaciclib's inhibition of the CDK4/6-Rb signaling pathway, leading to G1 cell cycle arrest.

Experimental Protocols: Bioanalysis of Abemaciclib

Abemaciclib-d8 is indispensable for the accurate quantification of Abemaciclib in patient plasma, a practice known as Therapeutic Drug Monitoring (TDM). Below is a representative experimental protocol for an LC-MS/MS assay, synthesized from established methods.[10][15] [16]

Objective: To quantify the concentration of Abemaciclib in human plasma samples using a validated LC-MS/MS method with **Abemaciclib-d8** as an internal standard (IS).

Materials:

- Analytes: Abemaciclib, Abemaciclib-d8 (IS)
- Reagents: Human plasma (K₂EDTA), Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO), Formic acid, Ultrapure water
- Equipment: HPLC or UHPLC system, Tandem mass spectrometer with electrospray ionization (ESI), Analytical column (e.g., C18), Centrifuge, Precision pipettes



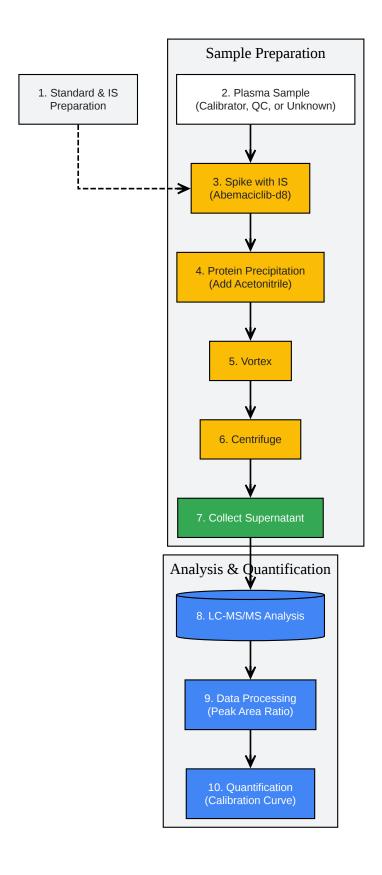
Methodology:

- Standard Solution Preparation:
 - Prepare 1 mg/mL primary stock solutions of Abemaciclib and Abemaciclib-d8 in DMSO.
 [10]
 - Perform serial dilutions of the Abemaciclib stock solution with a 50:50 mixture of ACN and water to create calibration standards (e.g., ranging from 5 to 2000 ng/mL).[10]
 - Prepare a working solution of the internal standard (**Abemaciclib-d8**) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 μL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
 - Add 25 μL of the **Abemaciclib-d8** internal standard working solution.
 - Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at high speed (e.g., 12,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
 - Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: Discovery® C18 HPLC Column (e.g., 2 cm × 2.1 mm, 5 μm).[15]
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: Acetonitrile with 0.1% Formic acid.[17]



- Flow Rate: 0.5 mL/min.
- Gradient: Start at 15% B, linearly increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Injection Volume: 10 μL.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Abemaciclib: Q1: 507.3 m/z → Q3: 393.2 m/z.[15]
 - Abemaciclib-d8: Q1: 515.4 m/z → Q3: 393.2 m/z (Note: Precursor mass is +8 Da compared to Abemaciclib, fragment ion may be the same if deuterons are not on the fragmented portion).
- Data Analysis:
 - Integrate the peak areas for both Abemaciclib and Abemaciclib-d8 MRM transitions.
 - Calculate the peak area ratio (Abemaciclib Area / Abemaciclib-d8 Area).
 - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
 - Determine the concentration of Abemaciclib in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.





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Caption: Workflow for the bioanalytical quantification of Abemaciclib using **Abemaciclib-d8** as an internal standard.

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